molecular formula C18H17ClN4O B14099773 4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide

4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14099773
M. Wt: 340.8 g/mol
InChI Key: WUQUYENTBWDRLZ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Chlorophenyl and Isopropylphenyl Groups: The chlorophenyl and isopropylphenyl groups can be introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-1-piperazinylcarbonyl-2-(4-isopropylphenyl)quinoline
  • (3-chlorophenyl)(4-isopropylphenyl)methanone

Uniqueness

4-(3-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific triazole structure and the presence of both chlorophenyl and isopropylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(4-propan-2-ylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-11(2)12-6-8-15(9-7-12)20-18(24)17-16(21-23-22-17)13-4-3-5-14(19)10-13/h3-11H,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

WUQUYENTBWDRLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

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